2-Amino-6-(4-chlorophenyl)-3,7-dihydro-4h-pyrimido[4,5-b][1,4]thiazin-4-one
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Overview
Description
2-Amino-6-(4-chlorophenyl)-3,7-dihydro-4h-pyrimido[4,5-b][1,4]thiazin-4-one is a heterocyclic compound that belongs to the class of pyrimidothiazines. This compound is characterized by its unique structure, which includes a pyrimidine ring fused with a thiazine ring. The presence of the 4-chlorophenyl group and the amino group at specific positions on the ring system contributes to its distinct chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(4-chlorophenyl)-3,7-dihydro-4h-pyrimido[4,5-b][1,4]thiazin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 4-chlorobenzaldehyde with thiourea to form an intermediate, which is then cyclized with a suitable reagent to yield the desired pyrimidothiazine compound. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating under reflux to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization for industrial production focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow synthesis and the use of catalytic systems may be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-(4-chlorophenyl)-3,7-dihydro-4h-pyrimido[4,5-b][1,4]thiazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may result in the formation of reduced analogs.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Amino-6-(4-chlorophenyl)-3,7-dihydro-4h-pyrimido[4,5-b][1,4]thiazin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth or cancer cell proliferation, leading to the suppression of these processes . The exact molecular targets and pathways can vary depending on the specific biological context and the type of activity being studied .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Amino-6-(4-chlorophenyl)-3,7-dihydro-4h-pyrimido[4,5-b][1,4]thiazin-4-one is unique due to its fused pyrimidine-thiazine ring system and the presence of specific functional groups (amino and chlorophenyl). These structural features contribute to its distinct chemical properties and potential biological activities, setting it apart from other similar compounds .
Properties
CAS No. |
77903-13-0 |
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Molecular Formula |
C12H9ClN4OS |
Molecular Weight |
292.74 g/mol |
IUPAC Name |
2-amino-6-(4-chlorophenyl)-3,7-dihydropyrimido[4,5-b][1,4]thiazin-4-one |
InChI |
InChI=1S/C12H9ClN4OS/c13-7-3-1-6(2-4-7)8-5-19-11-9(15-8)10(18)16-12(14)17-11/h1-4H,5H2,(H3,14,16,17,18) |
InChI Key |
FSNDAEJFFZVMJX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NC2=C(S1)N=C(NC2=O)N)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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